2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol
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Overview
Description
2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings.
Mechanism of Action
Mode of Action
2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol interacts with its target, PI3Kδ, by inhibiting its activity . The overactivity of PI3Kδ causes cellular dysfunctions in many human disorders, for example, inflammatory and autoimmune diseases, including asthma or chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of PI3Kδ affects the phosphorylation reaction of the hydroxyl group at the 3-position of the phosphatidylinositol ring . More specifically, it disrupts the catalyzation of the phosphorylation reaction of 4,5-phosphatidylinositol diphosphate (PIP2) to 3,4,5-phosphatidylinositol triphosphate (PIP3) .
Result of Action
The inhibition of PI3Kδ by this compound results in the regulation of the differentiation, proliferation, migration, and survival of immune cells . This can help manage conditions caused by the overactivity of PI3Kδ, such as inflammatory and autoimmune diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s optical properties can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol typically involves a multi-step reaction. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate. This reaction yields a dihydroxy-heterocycle, which is then further processed to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrazolo[1,5-A]pyrimidine: A related compound with similar structural features but different functional groups.
Indole-pyrazolo[1,5-A]pyrimidine: Another derivative with an indole moiety, showing different biological activities.
Uniqueness: 2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol stands out due to its specific inhibitory activity against PI3K δ, making it a promising candidate for therapeutic applications. Its unique structure allows for selective interactions with molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-hydroxy-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-5-8-6(11)3-7(12)10(5)9-4/h2-3,12H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWUZZBWNZIWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)NC(=O)C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678361 |
Source
|
Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939979-42-7 |
Source
|
Record name | 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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